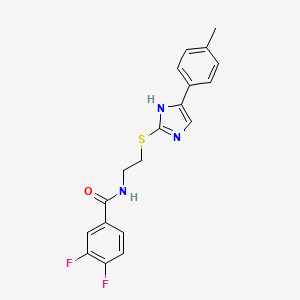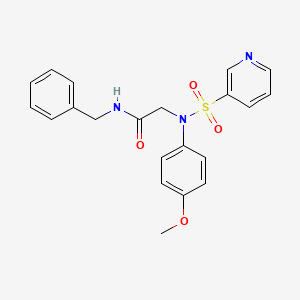![molecular formula C13H25NO5 B2570904 tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate CAS No. 1824163-90-7](/img/structure/B2570904.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate: is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly notable for its role in protecting amine groups during chemical reactions, ensuring that these groups do not participate in unwanted side reactions. The presence of the tert-butyl and tert-butoxycarbonyl groups provides stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxypropylamine. The reaction proceeds as follows:
Starting Materials: tert-butyl chloroformate and 3-hydroxypropylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: tert-butyl chloroformate is added dropwise to a solution of 3-hydroxypropylamine in dichloromethane, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more rigorous purification techniques to ensure the high purity required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield amines or alcohols, depending on the reducing agent used.
Substitution: The carbamate group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate is primarily used as a protecting group for amines. This allows chemists to perform reactions on other parts of the molecule without affecting the protected amine group. It is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function. The protecting group can be removed under mild conditions, making it suitable for use in sensitive biological systems.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients. Its stability and ease of removal make it an ideal choice for protecting amine groups during multi-step synthesis processes.
Mechanism of Action
The mechanism by which tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection can be selectively removed by treatment with acids such as trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-hydroxyethyl)carbamate
- tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-hydroxybutyl)carbamate
- tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxy-2-methylpropyl)carbamate
Uniqueness
tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate is unique due to its specific structure, which includes a 3-hydroxypropyl group. This provides distinct reactivity and properties compared to similar compounds with different alkyl or hydroxyalkyl groups. The presence of the 3-hydroxypropyl group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h15H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHJOQGBBBLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824163-90-7 |
Source


|
| Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/new.no-structure.jpg)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2570830.png)

![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2570838.png)

![(2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide](/img/structure/B2570840.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)
![N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2570844.png)
